molecular formula C12H18N2O4 B580549 Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1105664-04-7

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B580549
CAS No.: 1105664-04-7
M. Wt: 254.286
InChI Key: SHQCJMCHUZWOLL-UHFFFAOYSA-N
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Description

Tert-butyl 7,9-dioxo-2,6-diazaspiro[35]nonane-2-carboxylate is a heterocyclic compound with a unique spiro structure It is characterized by the presence of two nitrogen atoms within the ring system and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the spirocyclic core, which involves the formation of a spiro ring system.

    Functional Group Introduction:

    Oxidation and Reduction: The dioxo groups are introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

    Substitution: The nitrogen atoms in the spiro ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The dioxo groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the dioxo groups.

    2,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester: Another related compound with a similar core structure but different functional groups.

Uniqueness

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific arrangement of functional groups and the presence of the tert-butyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (CAS Number: 1105664-04-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12_{12}H18_{18}N2_2O4_4
  • Molecular Weight : 250.29 g/mol
  • Structure : The compound features a diazaspiro structure which is significant in drug design for its ability to interact with various biological targets.

Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The presence of dioxo groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Study 1: Anticancer Activity

A study investigated the anticancer properties of related diazaspiro compounds. The results showed that these compounds could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. Specifically, compound 15f from a related series demonstrated significant activity against hepatocellular carcinoma by targeting lysosomal pathways and inducing autophagy .

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition profile of diazaspiro compounds. It was found that certain derivatives effectively inhibited enzymes involved in tumor metabolism, suggesting a potential role in cancer therapy .

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism of Action
This compoundPotential anticancer activityEnzyme inhibition, apoptosis
Compound 15fInhibits hepatocellular carcinomaAutophagy induction
Polyamine conjugatesAntitumor effectsCrosstalk between autophagy and apoptosis

Safety and Regulatory Status

This compound is primarily designated for non-human research and is not approved for therapeutic or veterinary use . This classification underscores the need for further investigation into its safety profile before any clinical applications can be considered.

Properties

IUPAC Name

tert-butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-13-9(16)4-8(12)15/h4-7H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQCJMCHUZWOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725589
Record name tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105664-04-7
Record name tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7,9-Dioxo-2,6-diaza-spiro[3.5]nonane-2,8-dicarboxylic acid 2-tert-butyl ester 8-methyl ester (Example 156g)(8.3 g; 26.6 mmol) is dissolved in acetonitrile/water (170 ml; 9/1) and refluxed for 1 hour. The reaction mixture is evaporated to dryness and delivers the title compound as white crystals (6.35 g; 94%).
Name
7,9-Dioxo-2,6-diaza-spiro[3.5]nonane-2,8-dicarboxylic acid 2-tert-butyl ester 8-methyl ester
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

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